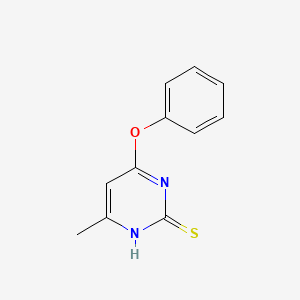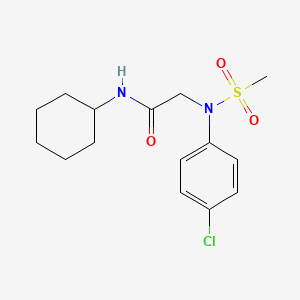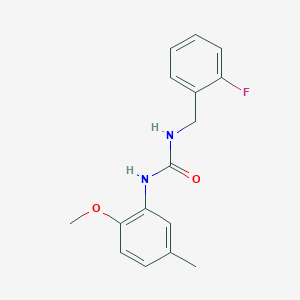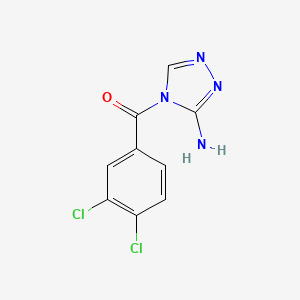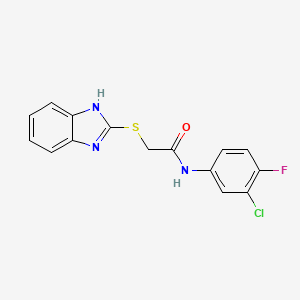![molecular formula C16H17NO2S B5798012 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine, also known as MPTM, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. MPTM is a morpholine derivative that has shown promising results in scientific research for its unique mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been shown to interact with DNA and RNA, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been shown to inhibit the growth of bacteria and fungi. In addition, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to exhibit low toxicity in normal cells and animals.
Advantages and Limitations for Lab Experiments
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. However, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine and its interaction with DNA and RNA. Another direction is to explore the potential applications of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine in other fields such as material science and organic synthesis. Additionally, the development of more efficient synthesis methods and analogs of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine may lead to improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine involves the reaction of 4-methyl-5-phenyl-3-thiophenecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine. The purity of the synthesized 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine can be improved through recrystallization and column chromatography.
Scientific Research Applications
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been studied for its antibacterial and antifungal properties. In material science, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been used as a building block for the synthesis of organic electronic materials. In organic synthesis, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been used as a reagent for the preparation of various compounds.
properties
IUPAC Name |
(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-14(16(18)17-7-9-19-10-8-17)11-20-15(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNXEZCRXBPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6988043 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)

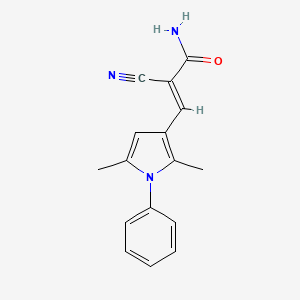
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
